5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Description
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an aldehyde group
Properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPREECLSOIPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497250 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67350-50-9 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substitution-Cyclization Approach
Adapting methodologies from the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a two-step protocol emerges as a viable route:
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Substitution Reaction : Reacting α-bromoacetophenone derivatives with 3-oxo-propionitrile in ethyl acetate at 40–60°C in the presence of K₂CO₃ yields γ-ketonitrile intermediates. For 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, substituting the 2-fluorophenyl group with a hydroxymethyl precursor (e.g., 2-hydroxypropanenitrile) could generate 4-(hydroxymethyl)-2-formyl-4-oxobutyronitrile.
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Hydrogenation Cyclization : Treating the intermediate with HZSM-5 molecular sieves and 10% Pd-C/H₂ in 1,4-dioxane at 80°C under hydrogen facilitates pyrrole ring formation. This step achieves cyclization via dehydration and reductive elimination, with yields up to 92% in analogous systems.
Critical Parameters :
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Catalyst Loading : A 1:0.6:0.1 mass ratio of intermediate:HZSM-5:Pd-C optimizes cyclization efficiency.
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Solvent Selection : Polar aprotic solvents like 1,4-dioxane enhance molecular sieve activity and hydrogen diffusion.
Oxidation of Alcohol Precursors
The MDPI-reported oxidation of (R)-5-(methoxymethyl)-4-methyl-1-(1-phenylethyl)-1H-pyrrole-2-methanol to its carbaldehyde provides a template for late-stage oxidation. Applying Dess–Martin periodinane (DMP) in dichloromethane at 0°C selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. For this compound, this method could involve:
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Synthesizing 5-(hydroxymethyl)-1H-pyrrole-2-methanol via directed ortho-metalation or Friedel-Crafts hydroxymethylation.
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DMP Oxidation : Treating the alcohol with 1.5 equivalents of DMP for 2 hours, followed by aqueous workup, yields the target aldehyde.
Advantages :
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Chemoselectivity : DMP avoids side reactions with acid-sensitive hydroxymethyl groups.
Experimental Data and Optimization
Table 1: Comparative Reaction Conditions and Yields
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 140.14 g/mol |
| Solubility | DMSO, Methanol |
| Stability | -20°C (desiccated) |
Analytical Characterization
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¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm, while the hydroxymethyl group appears as a triplet (δ 4.5–4.7 ppm) coupled to adjacent pyrrole protons.
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HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >99% purity in optimized batches.
Comparative Analysis of Synthetic Routes
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Substitution-Cyclization :
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Pros : Scalable, cost-effective, and amenable to industrial production.
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Cons : Requires stringent control over cyclization conditions to avoid polymerization.
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DMP Oxidation :
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Pros : High selectivity and mild conditions suitable for lab-scale synthesis.
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Cons : Dess–Martin periodinane’s cost and moisture sensitivity limit large-scale use.
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Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(carboxymethyl)-1H-pyrrole-2-carbaldehyde
Reduction: 5-(hydroxymethyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
Chemistry
5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in different chemical reactions. Notably, it can undergo:
- Oxidation : Transforming the hydroxymethyl group into a carboxylic acid.
- Reduction : Converting the aldehyde group into a primary alcohol.
- Substitution Reactions : Modifying the pyrrole ring with different functional groups.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving pyrrole derivatives. It acts as a model compound for understanding similar structures in biological systems, particularly in metabolic processes.
Medicine
Research is ongoing into the potential pharmaceutical applications of this compound. Its ability to undergo various transformations makes it a valuable starting material for drug development. For example:
- Antimicrobial Activity : Derivatives like aconicaramide have shown moderate antibacterial activity against strains such as M. caseolyticus and S. aureus .
- Anticancer Properties : Studies indicate that pyrrole derivatives can inhibit the growth of cancer cell lines, including HeLa cells .
Industry
This compound finds applications in producing advanced materials such as polymers and resins. Its reactive nature allows for incorporating functional groups that enhance material properties.
Antimicrobial Activity
Aconicaramide, derived from this compound, demonstrated significant antibacterial effects against specific bacterial strains. In vitro assays revealed its potential for developing new antibacterial agents.
Anticancer Research
Several studies have highlighted the anticancer potential of pyrrole derivatives. For instance, modifications to the pyrrole ring structure have been shown to enhance cytotoxicity against various cancer cell lines .
Enzyme Interaction Studies
The compound's ability to form covalent bonds with nucleophilic sites on proteins has been investigated to understand its interaction with enzymes better. This property is crucial for exploring its therapeutic potential .
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of the hydroxymethyl and aldehyde groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophiles, while the hydroxymethyl group can undergo oxidation or reduction reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)-2-furfural: This compound is structurally similar but contains a furan ring instead of a pyrrole ring. It is also used as an intermediate in organic synthesis and has applications in the production of biofuels and chemicals.
5-(chloromethyl)-2-furfural: This compound features a chloromethyl group instead of a hydroxymethyl group. It is used in the synthesis of various organic compounds and has applications in the chemical industry.
2,5-diformylfuran: This compound contains two aldehyde groups and is used in the synthesis of polymers and other advanced materials.
Uniqueness
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on a pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives, making it a valuable compound in both research and industrial settings.
Biological Activity
5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known as pyrraline, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring with a hydroxymethyl group and an aldehyde functional group, which are critical for its reactivity and interaction with biological macromolecules. The molecular formula is , and it has been identified in various biological contexts, particularly in relation to metabolic processes and disease markers.
The biological activity of this compound primarily involves:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This property is crucial for its interaction with various biological targets.
- Hydrogen Bonding : The hydroxymethyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to its targets.
- Enzyme Interaction : Studies suggest that this compound can participate in enzyme-catalyzed reactions, making it a valuable model for understanding similar structures in biological systems.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit moderate antibacterial activity. For instance, aconicaramide (a derivative) showed effectiveness against M. caseolyticus and S. aureus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Several studies have explored the anticancer properties of pyrrole derivatives. In vitro assays demonstrated that compounds containing the pyrrole structure can inhibit the growth of various cancer cell lines, including HeLa cells, with IC50 values indicating significant cytotoxicity . Notably, structure-activity relationship studies highlight that modifications to the pyrrole ring can enhance biological activity against cancer cells.
Toxicological Relevance
This compound has been detected in human blood, raising questions about its role in toxicological assessments and potential health impacts from exposure to this compound or its derivatives. Ongoing studies aim to elucidate these effects further.
Case Studies
- Antimicrobial Activity Assessment :
- Cytotoxicity Against Cancer Cells :
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Toxicological Studies :
- Research involving exposure assessments showed that individuals exposed to this compound had detectable levels in their blood, prompting investigations into its metabolic pathways and potential effects on human health.
Data Summary
Q & A
Q. What are the most reliable synthetic routes for 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via Paal-Knorr condensation , using asymmetric dione equivalents to construct the pyrrole ring (e.g., from α-amino-γ-butyrolactone derivatives) . Transition metal-free ethynylation methods are also effective, as demonstrated in the synthesis of structurally related 5-ethynylpyrrole-2-carbaldehydes . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst) is critical: for example, using inert atmospheres and controlled heating (60–80°C) improves yields by minimizing side reactions like aldehyde oxidation .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm the aldehyde proton (δ ~9.4–9.7 ppm) and hydroxymethyl group (δ ~4.3 ppm) .
- HRMS : Validates molecular weight (e.g., observed [M+H] at m/z 140.0712 for CHNO) .
- X-ray crystallography : Resolves structural ambiguities, such as planarity of the pyrrole ring and substituent orientation .
Q. How can researchers isolate this compound from natural sources?
The compound and its alkylated analogs (e.g., 5-hexadecyl derivatives) are found in marine sponges (Laxosuberites spp.). Isolation involves:
- Extraction : Use methanol or dichloromethane.
- Chromatography : Reverse-phase HPLC or silica gel columns with gradients (e.g., hexane/ethyl acetate) .
- Spectroscopic matching : Compare NMR and HRMS data with synthetic standards .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
Discrepancies in bond angles or substituent positions may arise from twinned crystals or disorder . Use SHELXL for refinement, applying restraints for disordered groups and validating with R values (<5%) . For example, highlights using SHELXPRO to resolve hydrogen bonding ambiguities in Schiff base derivatives .
Q. What strategies mitigate instability during storage or handling of this compound?
The aldehyde group is prone to oxidation and polymerization. Recommended practices:
Q. How can computational modeling predict reactivity in this compound derivatives?
DFT calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the pyrrole C3 position. For example:
Q. What experimental approaches reconcile conflicting biological activity data in structurally similar analogs?
Discrepancies may arise from impurity profiles or assay conditions . Solutions include:
- Reproducing synthesis : Strict adherence to published protocols (e.g., ’s general procedure B) .
- Dose-response curves : Test compounds across multiple concentrations.
- Metabolite profiling : LC-MS to rule out degradation in bioassays .
Methodological Tables
Table 1: Key Spectral Data for this compound Derivatives
| Derivative | NMR (Aldehyde Proton, δ ppm) | HRMS [M+H] | Reference |
|---|---|---|---|
| Parent compound | 9.41 (s) | 140.0712 | |
| 5-Cyclohexyl derivative | 9.40 (s) | 192.1388 | |
| 5-(4-Fluorophenyl) | 9.59 (s) | 204.0822 |
Table 2: Crystallographic Refinement Parameters (SHELXL)
| Parameter | Optimal Value | Application Example |
|---|---|---|
| R (all data) | <5% | Resolving H-bonding networks |
| Twin fraction | 0.0–0.5 | Handling twinned crystals |
| Displacement parameters | ADPs < 0.05 | Modeling disorder in alkyl chains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
